![molecular formula C7H13NO3 B190733 Calystegine A5 CAS No. 165905-26-0](/img/structure/B190733.png)
Calystegine A5
Overview
Description
Calystegine A5 is an extraordinary natural alkaloid obtained from diverse botanical sources . It exhibits remarkable potency in the suppression of glycosidases . This attribute makes Calystegine A5 a highly promising tool for the research of Type 2 diabetes .
Synthesis Analysis
Although several synthetic calystegine analogs have been reported as glycosidase inhibitors, new, more potent and effective inhibitors are required . A noncanonical type III polyketide synthase, pyrrolidine ketide synthase (PYKS) catalyzes a two-step decarboxylative reaction, which involves imine–ketide condensation indispensable to tropane skeleton construction .Molecular Structure Analysis
The molecular formula of Calystegine A5 is C7H13NO3 . Its molecular weight is 159.18 . The IUPAC name is (1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol .Chemical Reactions Analysis
The key step in the synthesis of calystegine analogs is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .Physical And Chemical Properties Analysis
Calystegine A5 is a colorless syrup or off-white solid . It is stored at -20°C for 3 years in powder form and at -80°C for 2 years in solvent .Scientific Research Applications
1. Improvement of Metabolic Activity in Human Adipose Derived Stromal Stem Cells (ASCs) Calystegine A5 has been found to improve the metabolic activity of human ASCs under hyperglycaemic conditions . It reduces oxidative/ER stress and inflammation, and promotes the AKT/PI3K/mTOR pathway . This suggests that Calystegine A5 could potentially be used in the treatment of conditions related to hyperglycaemia .
Reduction of Oxidative Stress
Calystegine A5 has been shown to significantly diminish oxidative stress in hyperglycaemic cells . This could potentially be beneficial in the treatment of diseases where oxidative stress plays a major role .
Mitigation of Inflammation
Calystegine A5 has been found to efficiently prevent the hyperglycaemia-mediated inflammatory response . This suggests that it could potentially be used in the treatment of inflammatory diseases .
Regulation of SIRT1/NF-kB/JNK Pathway
Calystegine A5 has been found to regulate the SIRT1/NF-kB/JNK pathway in HepG2 cells . This could potentially be beneficial in the treatment of conditions related to insulin resistance and apoptosis .
Stimulation of Glucose Uptake
Calystegine A5 has been found to stimulate glucose uptake in HepG2 cells . This suggests that it could potentially be used in the treatment of conditions related to impaired glucose metabolism .
Protection Against Apoptosis
Calystegine A5 has been found to protect HepG2 cells from apoptosis . This suggests that it could potentially be used in the treatment of conditions related to cell death .
Mechanism of Action
Target of Action
Calystegine A5, a polyhydroxylated nortropane alkaloid, primarily targets glycosidases . Glycosidases are enzymes that play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, Calystegine A5 can block carbohydrate metabolism, leading to lysosomal storage toxicity .
Mode of Action
The interaction of Calystegine A5 with its targets results in the inhibition of glycosidases, which subsequently blocks carbohydrate metabolism . This blockage can induce lysosomal storage toxicity, a condition where indigestible materials accumulate in the cell’s lysosomes .
Biochemical Pathways
Calystegine A5 affects several biochemical pathways. It has been shown to reduce oxidative stress, mitochondrial dynamics failure, and ER stress in human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions . It also regulates the pro- and anti-inflammatory response in these cells . Furthermore, it has been found to restore the defective PI3K/AKT/mTOR pathway, which is associated with cellular metabolic functions .
Result of Action
The action of Calystegine A5 leads to several molecular and cellular effects. It promotes the survival of hyperglycemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses . Moreover, it efficiently prevents the hyperglycemia-mediated inflammatory response .
Action Environment
The action, efficacy, and stability of Calystegine A5 can be influenced by various environmental factors. For instance, hyperglycemic conditions can enhance the protective effects of Calystegine A5 on human ASCs . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWEYXUHSNDLV-JRTVQGFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C(C1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calystegine A5 | |
CAS RN |
165905-26-0 | |
Record name | Calystegine A5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural difference between Calystegin A5 and Calystegin B2, and how does this difference affect their ability to inhibit glycosidases?
A1: Calystegin A5 (1α,3α,4β-trihydroxy-nor-tropane) is a 2-deoxy derivative of Calystegin B2 (1α,2α,3α,4β-tetrahydroxy-nor-tropane) []. The study found that Calystegin B2 is a potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase. In contrast, Calystegin A5 showed no inhibitory activity against any of the glycosidases tested []. This suggests that the equatorially oriented OH group at C2 in Calystegin B2 is crucial for its recognition and binding to the active site of glycosidases, and its absence in Calystegin A5 explains the loss of inhibitory activity.
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